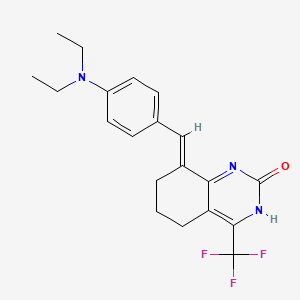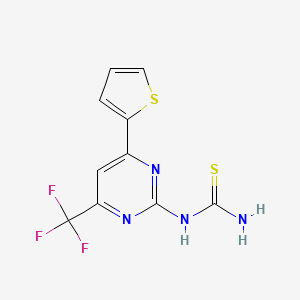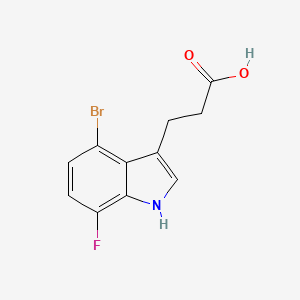
Scandium(3+);triperchlorate;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Scandium(3+);triperchlorate;hydrate, also known as scandium(III) perchlorate hydrate, is a chemical compound with the formula Sc(ClO4)3·xH2O. This compound consists of scandium ions (Sc3+), perchlorate ions (ClO4-), and water molecules. It is typically found in a hydrated form, where water molecules are coordinated to the scandium ions. Scandium(III) perchlorate is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Scandium(III) perchlorate hydrate can be synthesized by reacting scandium oxide (Sc2O3) or scandium hydroxide (Sc(OH)3) with perchloric acid (HClO4). The reaction is typically carried out in an aqueous solution, and the resulting product is then crystallized to obtain the hydrated form .
The general reaction can be represented as:
Sc2O3+6HClO4→2Sc(ClO4)3+3H2O
Industrial Production Methods
Industrial production of scandium(III) perchlorate hydrate involves the extraction of scandium from its ores, followed by purification and reaction with perchloric acid. The process includes several steps such as leaching, solvent extraction, and precipitation to obtain high-purity scandium compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Scandium(III) perchlorate hydrate undergoes various types of chemical reactions, including:
Oxidation: Due to its strong oxidizing properties, it can oxidize various organic and inorganic compounds.
Hydrolysis: In aqueous solutions, scandium(III) perchlorate can hydrolyze to form scandium hydroxide and perchloric acid.
Complexation: It can form complexes with various ligands, such as glycine and other amino acids.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include organic substrates and reducing agents. The reactions are typically carried out under controlled temperature and pH conditions.
Hydrolysis Reactions: These reactions occur in aqueous solutions, often at room temperature.
Complexation Reactions: Ligands such as glycine are used, and the reactions are carried out in aqueous solutions.
Major Products Formed
Oxidation: The major products depend on the substrate being oxidized.
Hydrolysis: Scandium hydroxide and perchloric acid.
Complexation: Various scandium-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Scandium(III) perchlorate hydrate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis reactions, such as glycosylation reactions.
Biology: Investigated for its potential antiviral properties and effects on ribosomal function.
Medicine: Explored for its potential use in drug delivery systems and as a component in diagnostic imaging agents.
Wirkmechanismus
The mechanism of action of scandium(III) perchlorate hydrate involves its strong oxidizing properties, which enable it to participate in various redox reactions. It can act on molecular targets such as organic substrates and biological molecules, leading to oxidation and other chemical transformations. In biological systems, it may interact with ribosomes and modulate their function, potentially leading to antiviral effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Scandium(III) chloride (ScCl3): Similar in terms of the trivalent scandium ion but differs in the anion and its properties.
Scandium(III) nitrate (Sc(NO3)3): Another scandium compound with nitrate ions instead of perchlorate ions.
Scandium(III) sulfate (Sc2(SO4)3): Contains sulfate ions and has different solubility and reactivity properties.
Uniqueness
Scandium(III) perchlorate hydrate is unique due to its strong oxidizing properties and its ability to form stable complexes with various ligands. This makes it particularly useful in catalytic applications and in the synthesis of complex organic molecules .
Eigenschaften
Molekularformel |
Cl3H2O13Sc |
|---|---|
Molekulargewicht |
361.32 g/mol |
IUPAC-Name |
scandium(3+);triperchlorate;hydrate |
InChI |
InChI=1S/3ClHO4.H2O.Sc/c3*2-1(3,4)5;;/h3*(H,2,3,4,5);1H2;/q;;;;+3/p-3 |
InChI-Schlüssel |
DWAIRFOTKDGSJG-UHFFFAOYSA-K |
Kanonische SMILES |
O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Sc+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




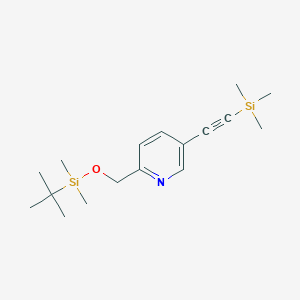
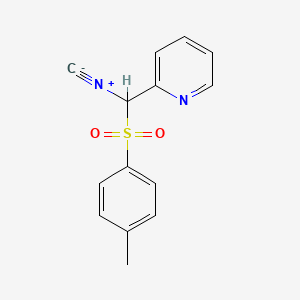
![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide](/img/structure/B13725441.png)
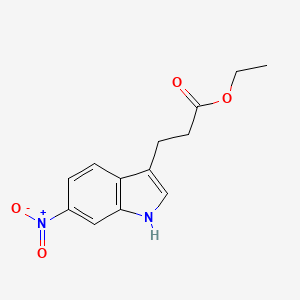
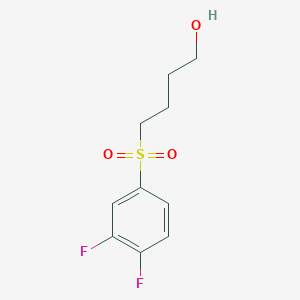
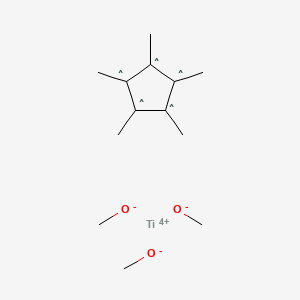

![2-Chloro-6-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13725456.png)

